molecular formula C12H11ClF2 B2844021 1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287282-21-5

1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane

Cat. No. B2844021
CAS RN: 2287282-21-5
M. Wt: 228.67
InChI Key: AOJNSAMMSVJDMV-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a structure that has been studied for its potential as a bioisostere in drug molecules . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .


Synthesis Analysis

The synthesis of BCP derivatives, including “1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane”, remains a significant challenge from a synthetic point of view . A new approach for the installation of the BCP unit on the xanthate moiety by means of a radical exchange process has been presented . Additionally, a continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatised into various BCP species .


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane” is based on the BCP core. The BCP core is a unique structure that has been incorporated into various drug molecules due to its influence on their permeability, aqueous solubility, and in vitro metabolic stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane” include a radical exchange process for the installation of the BCP unit on the xanthate moiety . Additionally, a continuous flow process has been developed to generate [1.1.1]propellane, which can be directly derivatised into various BCP species .


Physical And Chemical Properties Analysis

The physico-chemical properties of BCP derivatives, including “1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane”, have been studied . The BCP core influences the permeability, aqueous solubility, and in vitro metabolic stability of the molecules it is incorporated into .

Mechanism of Action

The mechanism of action of “1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane” is likely related to its BCP core. The BCP core, when used as a bioisostere in drug molecules, has an influence on their permeability, aqueous solubility, and in vitro metabolic stability .

Future Directions

The future directions for “1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane” and other BCP derivatives likely involve further exploration of their potential as bioisosteres in drug molecules . The development of practical, scalable approaches to these compounds, such as the continuous flow process for generating [1.1.1]propellane , will also be an important area of future research.

properties

IUPAC Name

1-(chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2/c13-7-11-4-12(5-11,6-11)9-2-1-8(14)3-10(9)15/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJNSAMMSVJDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C=C(C=C3)F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane

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